![molecular formula C10H12F6N2O B3008348 3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856027-37-6](/img/structure/B3008348.png)
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of TFP is not well understood. However, it is believed that TFP acts as a nucleophile and forms covalent bonds with various biological molecules, including proteins and nucleic acids. This covalent modification alters the structure and function of these molecules, leading to the observed biological effects.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. TFP has also been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In addition, TFP has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
TFP has several advantages for lab experiments. It is readily available, easy to handle, and has good stability. TFP is also highly reactive, making it an excellent building block for the synthesis of various compounds. However, TFP has some limitations. It is highly toxic and can pose a risk to researchers if not handled properly. In addition, TFP is expensive, which can limit its use in some experiments.
未来方向
TFP has shown promising potential for various applications in scientific research. Some future directions for TFP research include:
1. Development of new drugs: TFP can be used as a building block for the synthesis of new drugs with improved efficacy and reduced side effects.
2. Agrochemicals: TFP can be used in the development of new agrochemicals with improved properties, including increased resistance to pests and diseases.
3. Materials: TFP can be used in the synthesis of new materials with improved properties, including increased strength, durability, and resistance to corrosion.
4. Fluorinated pyrazoles: Further research can be done on the biological activities of fluorinated pyrazoles synthesized using TFP as a building block.
Conclusion:
In conclusion, TFP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP has been widely used in the development of new drugs, agrochemicals, and materials. It has several biochemical and physiological effects and has shown promising potential for various applications in scientific research. However, TFP is highly toxic and can pose a risk to researchers if not handled properly. Further research is needed to fully understand the mechanism of action of TFP and its potential applications in scientific research.
合成方法
TFP is synthesized by reacting 3,3,3-trifluoropropyl bromide with 3,3,3-trifluoropropoxy methyl pyrazole in the presence of a base. The reaction yields TFP in good yield and high purity.
科学研究应用
TFP has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. TFP is also used in the synthesis of fluorinated pyrazoles, which have shown promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
属性
IUPAC Name |
3-(3,3,3-trifluoropropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6N2O/c11-9(12,13)2-5-18-4-1-8(17-18)7-19-6-3-10(14,15)16/h1,4H,2-3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZIHNGAXHAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1COCCC(F)(F)F)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B3008265.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)
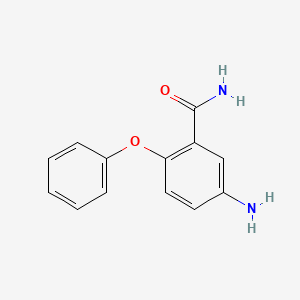
![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)
![N-[1-(Tert-butylamino)-1-oxopropan-2-yl]-3-(ethylamino)-2-methylpropanamide;hydrochloride](/img/structure/B3008272.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
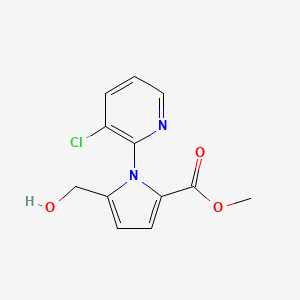
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)
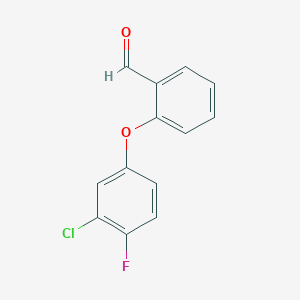
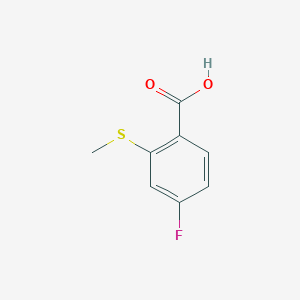
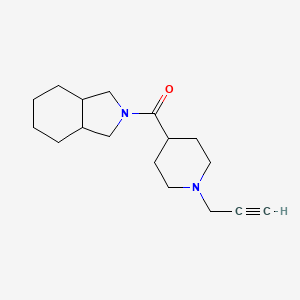
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)